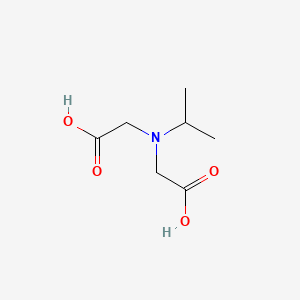

2,2'-(Propan-2-ylimino)diacetic acid

Description

Contextualization within Ligand Chemistry and Coordination Science

In the vast landscape of coordination chemistry, ligands—molecules or ions that bind to a central metal atom to form a coordination complex—play a pivotal role in determining the properties and reactivity of the resulting compound. scispace.com Ligands are broadly classified based on the number of donor atoms that can bind to the metal center. researchgate.net 2,2'-(Propan-2-ylimino)diacetic acid, with its structural formula C7H13NO4, possesses a central nitrogen atom and two carboxylic acid groups, suggesting its potential to act as a tridentate ligand, coordinating to a metal ion through the nitrogen and the two carboxylate oxygens.

This structure places it within the family of aminopolycarboxylic acid ligands, which are renowned for their ability to form stable chelate complexes with a wide range of metal ions. The "chelate effect" describes the enhanced stability of a coordination complex containing a ligand that binds to the metal ion at two or more points. orgsyn.org The isopropyl group attached to the nitrogen atom in this compound introduces steric bulk, which can influence the geometry and stability of the resulting metal complexes compared to simpler analogues like iminodiacetic acid.

Significance and Scope of Current Research Directions for this compound

A comprehensive review of scientific databases reveals a notable absence of dedicated studies on this compound. While its existence is documented, for instance in PubChem with the Chemical CID 219559, in-depth research articles detailing its synthesis, characterization, and coordination chemistry are not readily found. nist.gov

Consequently, the "current research directions" for this specific compound are largely speculative and would be extensions of research on similar aminopolycarboxylate ligands. Potential areas of investigation could include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and thoroughly characterizing its physicochemical properties.

Coordination Chemistry: Investigating its coordination behavior with various metal ions, including transition metals, lanthanides, and actinides. This would involve determining the stoichiometry, geometry, and stability constants of the resulting complexes.

Structural Studies: Elucidating the solid-state structures of its metal complexes using techniques like X-ray crystallography to understand the precise bonding interactions and the influence of the isopropyl group.

Applications: Exploring potential applications in areas where chelating agents are crucial, such as in analytical chemistry for metal ion sequestration, in industrial processes as catalysts or sequestering agents, or in biomedical applications, though any such use would require extensive future research.

Due to the lack of specific research data, it is not possible to provide detailed research findings or interactive data tables as requested. The scientific community has yet to direct significant attention to this particular ligand, leaving its potential within coordination science largely unexplored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5394-32-1 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-[carboxymethyl(propan-2-yl)amino]acetic acid |

InChI |

InChI=1S/C7H13NO4/c1-5(2)8(3-6(9)10)4-7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

IWJJXDLQNGBAOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Propan 2 Ylimino Diacetic Acid and Its Derivatives

Mechanistic Investigations of Novel Synthetic Pathways

The traditional and most direct synthesis of 2,2'-(Propan-2-ylimino)diacetic acid involves the N-alkylation of isopropylamine (B41738) with two equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction where the primary amine acts as the nucleophile.

More advanced synthetic strategies often focus on the creation of complex IDA derivatives rather than the parent compound itself. A notable method involves the reaction of a primary amine with nitrilotriacetic anhydride, which can be prepared in situ from nitrilotriacetic acid and acetic anhydride. koreascience.kr This approach is particularly useful for synthesizing N-substituted IDA derivatives from anilines, which are precursors to important hepatobiliary imaging agents. koreascience.kr

Mechanistic understanding from related N-alkylation reactions offers insight into novel potential pathways. For instance, the "hydrogen-borrowing" or "acceptorless dehydrogenation" mechanism provides a modern alternative to using alkyl halides. organic-chemistry.org In this approach, a catalyst, typically a ruthenium or iridium complex, temporarily oxidizes a primary or secondary alcohol to an aldehyde or ketone. The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the catalyst using the hydrogen abstracted from the alcohol. organic-chemistry.org Applying this to this compound synthesis would involve reacting iminodiacetic acid with isopropanol, a process that would be highly atom-economical.

Another mechanistically distinct route is reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent. monash.edu For IDA synthesis, this could involve the reaction of glyoxylic acid with isopropylamine to form an imine intermediate, followed by reduction. While effective, this pathway requires careful control of stoichiometry and reaction conditions to favor the formation of the desired tertiary amine over other products.

| Synthetic Pathway | Reactants | Key Features & Mechanism |

| Classical N-Alkylation | Isopropylamine + 2 eq. Haloacetic Acid | Standard SN2 reaction; requires a base to neutralize the resulting hydrohalic acid. |

| Anhydride Method | Substituted Aniline + Nitrilotriacetic Anhydride | Efficient for aryl-IDA derivatives; involves nucleophilic acyl substitution followed by hydrolysis. koreascience.kr |

| Hydrogen-Borrowing (Proposed) | Iminodiacetic Acid + Isopropanol | Catalytic cycle involving alcohol oxidation, imine formation, and hydrogenation; releases water as the only byproduct. organic-chemistry.orgnih.gov |

| Reductive Amination (Proposed) | Isopropylamine + 2 eq. Glyoxylic Acid | Formation of an imine intermediate followed by reduction; requires a suitable reducing agent. monash.edu |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific studies labeling the synthesis of this compound as "green" are limited, several modern synthetic methods align with these principles and could be readily applied.

A key green approach is the use of environmentally benign solvents, with water being the ideal choice. semanticscholar.org The classical N-alkylation of amines with haloacetic acids is often performed in aqueous solutions, using bases like sodium hydroxide (B78521) or sodium carbonate, thereby adhering to this principle.

Furthermore, the concept of atom economy is central to green chemistry. Catalytic routes such as the N-alkylation of amines with alcohols are highly atom-economical, producing water as the sole stoichiometric byproduct. nih.gov The application of a well-defined iron or ruthenium catalyst for the direct N-alkylation of unprotected amino acids with alcohols has been demonstrated, and this methodology could be extended to the synthesis of IDA and its derivatives from iminodiacetic acid and isopropanol. nih.gov Such catalytic systems offer the potential for high efficiency and the ability to recycle the catalyst, further enhancing the sustainability of the process. nih.gov

Asymmetric Synthesis and Chiral Induction Strategies Utilizing this compound Ligands

The parent molecule, this compound, is achiral and therefore cannot be directly used for enantioselective transformations. To function as a chiral ligand in asymmetric catalysis, the IDA framework must be modified to incorporate chirality. The design of new chiral ligands is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds. nih.govresearchgate.net

Several strategies could be envisioned for creating chiral IDA-type ligands:

Use of a Chiral Amine: Synthesis could begin with a chiral primary or secondary amine instead of isopropylamine. The stereocenter on the amine backbone would impart chirality to the resulting ligand.

Attachment to a Chiral Scaffold: The iminodiacetic acid moiety can be attached to a pre-existing chiral molecule, such as a carbohydrate, a terpene, or a derivative of a chiral amino acid. This approach leverages the well-defined stereochemistry of the scaffold.

Derivatization to Create Atropisomerism: By introducing bulky substituents onto an aryl derivative of IDA, rotation around a single bond could be restricted, leading to stable, chiral atropisomers.

Once synthesized, such a chiral tridentate ligand could coordinate to a metal center (e.g., copper, palladium, rhodium). The resulting metal complex would possess a defined chiral environment around the active site. This chiral pocket can then influence the stereochemical outcome of a catalytic reaction, such as an alkylation, hydrogenation, or cycloaddition, by favoring the transition state that leads to one enantiomer of the product over the other. rsc.orgnih.gov While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands have proven highly effective in many reactions. researchgate.netnih.gov

Despite these established principles, a review of the current literature does not reveal specific examples of this compound or its direct derivatives being employed as ligands for significant chiral induction in asymmetric catalysis. The field has largely focused on other ligand classes, such as those based on phosphines, oxazolines, and N,N'-dioxides. researchgate.netresearchgate.net

Derivatization Strategies of this compound for Tailored Ligand Design

Derivatization of the basic iminodiacetic acid structure is a powerful strategy for creating ligands with fine-tuned properties for specific applications. The most extensive use of this strategy for IDA-based ligands is in the development of radiopharmaceuticals for hepatobiliary scintigraphy (cholescintigraphy). nih.gov In this context, IDA derivatives act as chelating agents for the radionuclide Technetium-99m (99mTc). nih.gov

The core strategy involves using an N-aryl derivative of iminodiacetic acid. By modifying the substituents on the aromatic ring, the physicochemical properties of the resulting 99mTc complex—such as its lipophilicity, plasma protein binding, and clearance pathway—can be precisely controlled. koreascience.kr The goal is to create a complex that is rapidly taken up by hepatocytes and excreted into the biliary system with minimal renal clearance. koreascience.krnih.gov

For example, increasing the alkyl substitution on the phenyl ring enhances the lipophilicity of the complex, which generally improves its resistance to displacement by high levels of bilirubin (B190676) in jaundiced patients. koreascience.kr This has led to the development of several successful commercial imaging agents.

Another derivatization strategy involves attaching the IDA moiety to a biomolecule to target specific tissues or cell types. For example, IDA has been conjugated to glucose derivatives. nih.govacs.org The aim of such conjugates is to target cells with high glucose metabolism, such as certain types of tumor cells, by exploiting glucose transporters.

The carboxylic acid groups themselves can also be derivatized, for instance, through esterification. This can alter the compound's solubility and is a method used in the derivatization of radiopharmaceuticals to improve their analytical characterization. google.com

| Derivative Name (Generic Name) | Substituents on Phenyl Ring | Purpose of Derivatization |

| HIDA (Lidofenin) | 2,6-Dimethyl | The first widely used IDA derivative for hepatobiliary imaging. |

| DISIDA (Disofenin) | 2,6-Diisopropyl | Increased lipophilicity and hepatic uptake compared to HIDA. researchgate.net |

| BrIDA (Mebrofenin) | 3-Bromo-2,4,6-trimethyl | High hepatic extraction and resistance to displacement by bilirubin. koreascience.kr |

| PIPIDA (Ipropenin) | 4-Isopropyl | Another variation to optimize biodistribution. researchgate.net |

Coordination Chemistry of 2,2 Propan 2 Ylimino Diacetic Acid

Formation of Metal Complexes with Transition Metals

The interaction of aminopolycarboxylic acid ligands with transition metals typically leads to the formation of stable chelate complexes. This is due to the presence of multiple donor atoms (in this case, one nitrogen and two oxygen atoms from the carboxylate groups) that can coordinate simultaneously to a single metal ion, forming multiple chelate rings. This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complexes.

Chelation Modes and Coordination Geometries of 2,2'-(Propan-2-ylimino)diacetic Acid

Without experimental data such as X-ray crystallographic studies or detailed spectroscopic analysis, the precise chelation modes and coordination geometries of this compound with various transition metals remain speculative. Generally, this ligand would be expected to act as a tridentate ligand, coordinating through the nitrogen atom of the secondary amine and the two oxygen atoms of the deprotonated carboxylate groups. The resulting coordination geometry around the metal center would depend on the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands, such as water molecules. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar arrangements.

Ligand Field Theory Applications in Metal-2,2'-(Propan-2-ylimino)diacetic Acid Complexes

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in coordination complexes. iaea.org It explains the splitting of the d-orbitals of the central metal ion in the presence of the electrostatic field created by the surrounding ligands. The magnitude of this splitting, denoted as Δ, and the resulting electronic configuration determine the magnetic properties, color, and reactivity of the complex. The application of LFT to hypothetical complexes of this compound would require experimental data, such as UV-Vis absorption spectra, to determine the ligand field splitting parameters.

Thermodynamic and Kinetic Studies of Complexation Reactions

The stability of metal complexes in solution is quantified by their formation constants (thermodynamic stability), while their reactivity is described by the rates of ligand exchange reactions (kinetic stability). For complexes of this compound, no such thermodynamic or kinetic data are available in the literature. Such studies would be crucial for understanding the selectivity of this ligand for different metal ions and for predicting its behavior in various chemical environments.

Coordination with Lanthanide and Actinide Ions

The coordination chemistry of lanthanides and actinides with aminopolycarboxylic acids is of significant interest due to applications in areas such as separation science, medical imaging, and nuclear waste treatment. These f-block elements are typically characterized by high coordination numbers and predominantly ionic bonding with ligands.

Spectroscopic Probes for f-Block Element Interactions

Various spectroscopic techniques are employed to study the interaction of lanthanide and actinide ions with ligands. nih.gov These include absorption and emission spectroscopy, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Each technique provides specific information about the coordination environment of the metal ion and the nature of the metal-ligand bond. In the absence of any published research, the spectroscopic signatures of f-block element complexes with this compound are unknown.

Luminescence Properties of Lanthanide-2,2'-(Propan-2-ylimino)diacetic Acid Complexes

Many lanthanide ions, such as Europium(III) and Terbium(III), exhibit characteristic and long-lived luminescence when coordinated to suitable organic ligands. nih.gov The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as sensitized luminescence, is highly dependent on the structure of the ligand and its ability to efficiently transfer energy to the metal ion. The potential of this compound to act as a sensitizer (B1316253) for lanthanide luminescence has not been investigated.

Supramolecular Assembly and Coordination Polymer Formation

While the broader field of supramolecular chemistry and coordination polymers is well-established, specific studies detailing the assembly of such structures using this compound as a primary ligand are not readily found. General principles of supramolecular assembly involve non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, guiding the spontaneous organization of molecules into well-defined, larger structures. Coordination polymers are a subclass of these materials where metal ions are linked by organic ligands to form extended networks. However, the specific application of these principles to this compound has not been extensively documented.

Design Principles for Metal-Organic Frameworks (MOFs) incorporating this compound

Metal-Organic Frameworks (MOFs) are a significant class of coordination polymers known for their porous structures and potential applications in gas storage, catalysis, and separation. The design of MOFs relies on the careful selection of metal nodes and organic linkers to control the resulting topology and functionality of the framework. Key design principles include:

Geometry of the Ligand: The coordination geometry of the organic linker dictates the connectivity and dimensionality of the resulting framework. For this compound, the tridentate nature of the ligand, with one nitrogen and two carboxylate groups, could potentially lead to various coordination modes.

Reaction Conditions: Factors such as solvent, temperature, and pH can influence the deprotonation state of the carboxylic acid groups and the coordination kinetics, thereby affecting the final crystal structure.

Self-Assembly Mechanisms of this compound-Based Coordination Polymers

The self-assembly of coordination polymers is a complex process governed by the thermodynamic and kinetic interplay between the metal ions and the organic ligands. The mechanism typically involves the initial formation of coordination bonds, followed by the propagation of the network through further coordination events. The isopropyl group on the nitrogen atom of this compound could introduce steric hindrance that influences the self-assembly process and the final architecture of the polymer.

However, detailed mechanistic studies, including the identification of intermediate species or the influence of reaction parameters on the assembly pathway for coordination polymers specifically derived from this compound, are not available in the reviewed literature. Therefore, a discussion of specific self-assembly mechanisms for this system would be purely speculative.

Computational and Theoretical Studies of 2,2 Propan 2 Ylimino Diacetic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the geometry, stability, and electronic characteristics of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly well-suited for determining the ground-state properties of molecules like 2,2'-(Propan-2-ylimino)diacetic acid.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted. Key properties that would be calculated include:

Optimized Molecular Geometry: This provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would detail the geometry around the central nitrogen atom, the conformation of the isopropyl group, and the orientation of the two acetic acid moieties.

Electronic Properties: DFT calculations can determine the distribution of electrons within the molecule, yielding properties such as the dipole moment and polarizability. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. This is valuable for interpreting experimental spectroscopic data and confirming the molecular structure.

A hypothetical data table from a DFT study on this compound would resemble the following:

Table 1: Hypothetical DFT Calculated Properties for this compound

| Parameter | Calculated Value |

|---|---|

| Geometric Parameters | |

| N-C(isopropyl) bond length | e.g., ~1.48 Å |

| N-C(acetate) bond length | e.g., ~1.47 Å |

| C=O bond length | e.g., ~1.21 Å |

| O-H bond length | e.g., ~0.97 Å |

| C-N-C bond angle | e.g., ~112° |

| Electronic Properties | |

| HOMO Energy | e.g., ~ -6.5 eV |

| LUMO Energy | e.g., ~ -0.5 eV |

| HOMO-LUMO Gap | e.g., ~ 6.0 eV |

Note: The values in this table are illustrative examples based on similar molecules and are not the result of actual calculations on this compound.

Ab Initio Methods for Excited States and Reaction Pathways

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed for more accurate energy calculations and for studying excited states and reaction mechanisms. nih.gov For this compound, these methods could be used to:

Investigate Excited States: Time-dependent DFT (TD-DFT) or other ab initio methods can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.

Model Reaction Pathways: These methods are crucial for studying chemical reactions, such as the protonation/deprotonation of the carboxylic acid groups or the nitrogen atom. By calculating the energies of reactants, products, and transition states, reaction barriers and mechanisms can be elucidated.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in an aqueous solution, would reveal:

Solvation Structure: How water molecules arrange around the solute molecule, forming hydrogen bonds with the carboxylic acid groups and the central nitrogen atom.

Conformational Dynamics: How the molecule flexes and changes its shape over time in solution. This is particularly relevant for understanding how the molecule might adapt its conformation to bind to a metal ion or a biological target.

Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.

Computational Design of Novel this compound Derivatives

Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. Based on the computational understanding of this compound, new derivatives could be designed to, for example, enhance the binding affinity or selectivity for a specific metal ion.

This process would involve:

Identifying key structural features: Using the computational models of the parent molecule and its metal complexes to understand which parts of the molecule are most important for binding.

Making systematic modifications: Computationally modifying the structure, for instance, by changing the substituent on the nitrogen atom or by adding functional groups to the acetate (B1210297) arms.

Evaluating the new derivatives: Performing the same types of calculations (DFT, binding affinity predictions) on the new molecules to see if the desired properties have been achieved.

This iterative design process can significantly accelerate the discovery of new ligands with tailored functionalities for applications in areas such as medical imaging, catalysis, and environmental remediation.

Spectroscopic Characterization Methodologies for 2,2 Propan 2 Ylimino Diacetic Acid and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper insights into the complex structures of IPIDA and its metal complexes.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals of 2,2'-(Propan-2-ylimino)diacetic acid.

COSY spectra would reveal the coupling between protons on adjacent carbons, for instance, confirming the connectivity between the methine proton of the isopropyl group and the methyl protons.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene (B1212753) (-CH₂-) and methine (-CH-) carbons.

These techniques are particularly useful when IPIDA is part of a larger, more complex molecular structure or when it forms complexes with diamagnetic metal ions, which can induce subtle shifts in the NMR signals.

Solid-State NMR (ssNMR): For studying the compound in its solid form or as part of insoluble coordination polymers, solid-state NMR is a powerful tool. ssNMR can provide information about the local environment of the carbon and nitrogen atoms within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening observed in the solid state. This can reveal details about polymorphism, molecular packing, and the coordination mode in solid metal complexes.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected 2D NMR Correlations |

| Carboxyl (-COOH) | 10-13 (broad) | 170-180 | HMBC to methylene protons |

| Methylene (-CH₂-) | ~3.5 | ~55 | COSY to methine proton (weak), HSQC to methylene carbon, HMBC to carboxyl and methine carbons |

| Methine (-CH-) | ~3.0 | ~60 | COSY to methyl protons, HSQC to methine carbon, HMBC to methylene and methyl carbons |

| Methyl (-CH₃) | ~1.2 | ~20 | COSY to methine proton, HSQC to methyl carbon, HMBC to methine carbon |

Note: The chemical shifts are approximate and can vary depending on the solvent and pH.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Environment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and how they are affected by changes in their chemical environment, such as coordination to a metal ion.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The broad O-H stretching vibration of the carboxylic acid groups is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700-1730 cm⁻¹. Upon deprotonation and coordination to a metal ion, this C=O band shifts to lower frequencies (typically 1550-1650 cm⁻¹) corresponding to the asymmetric stretching of the carboxylate group (COO⁻), providing clear evidence of metal binding. The C-N stretching vibration of the tertiary amine is expected in the 1100-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For IPIDA, Raman spectra can provide information on the C-C backbone and the symmetric stretching of the carboxylate groups in its metal complexes. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule and its coordination complexes. nih.gov

Key Vibrational Frequencies for this compound and its Metal Complexes:

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | Disappears upon deprotonation | |

| C=O stretch | 1700-1730 | 1700-1730 | Shifts to lower frequency upon coordination | |

| Carboxylate (-COO⁻) | Asymmetric stretch | 1550-1650 | Indicates metal coordination | |

| Symmetric stretch | 1380-1420 | 1380-1420 | ||

| Tertiary Amine (C-N) | C-N stretch | 1100-1200 | ||

| Alkyl Groups (C-H) | C-H stretch | 2850-3000 | 2850-3000 |

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques used to probe the electronic structure and local coordination environment of metal ions in complexes. mdpi.comuiowa.edu These methods are particularly valuable for studying the complexes of this compound with transition metals.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays by a specific element as a function of energy. The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing metal atom. For example, the energy of the absorption edge can be used to determine the oxidation state of a metal ion complexed with IPIDA.

EXAFS provides information about the local atomic structure around the absorbing atom, including the number, type, and distance of neighboring atoms. This allows for the precise determination of the bond lengths between the metal center and the coordinating oxygen and nitrogen atoms of the IPIDA ligand. mdpi.com

X-ray Emission Spectroscopy (XES): XES is a complementary technique to XAS that probes the electronic structure of the occupied electronic orbitals. nih.gov By analyzing the emitted X-rays following core-hole creation, one can gain insights into the nature of the metal-ligand bonding, including the degree of covalency. This is crucial for understanding the electronic properties and reactivity of the metal complexes of IPIDA.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons, such as paramagnetic metal complexes. nih.govsemanticscholar.org When this compound forms complexes with paramagnetic metal ions like Cu(II), Mn(II), Fe(III), or V(IV), EPR spectroscopy can provide detailed information about the electronic structure and the immediate coordination sphere of the metal ion. nih.govcardiff.ac.uk

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor).

The g-tensor provides information about the electronic environment of the unpaired electron and can be used to infer the geometry of the metal complex.

The hyperfine coupling constants arise from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the coordinating ligand atoms (e.g., ¹⁴N). The analysis of these couplings can confirm the coordination of the nitrogen atom from the IPIDA ligand to the metal center. rsc.org

For instance, in a Cu(II) complex of IPIDA, the EPR spectrum would be expected to show features characteristic of a d⁹ system in a distorted octahedral or square planar geometry. The hyperfine splitting pattern would provide direct evidence for the coordination of the nitrogen and oxygen atoms of the ligand.

High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound and its metal complexes. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the analyte. The high mass accuracy of HRMS allows for the unambiguous determination of the molecular formula.

Materials Science Applications of 2,2 Propan 2 Ylimino Diacetic Acid Derived Systems

Development of Functional Materials through Coordination Polymers and MOFs

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly tunable and depend on the choice of both the metal center and the organic linker. The dicarboxylate nature of 2,2'-(Propan-2-ylimino)diacetic acid, combined with the tertiary amine group, makes it a theoretically interesting candidate for the synthesis of novel coordination polymers and MOFs.

The porosity of MOFs makes them excellent candidates for gas storage and separation. The specific architecture of the pores, including their size, shape, and surface chemistry, dictates their affinity for different gas molecules.

Should this compound be utilized as a linker in a MOF, the resulting framework could exhibit specific gas adsorption properties. The isopropyl group, for instance, could influence the pore dimensions and create a hydrophobic environment, which might be favorable for the adsorption of nonpolar gases. The presence of the nitrogen atom within the linker could also introduce specific binding sites for certain gas molecules, potentially enhancing selectivity.

Table 1: Hypothetical Gas Adsorption Properties of a MOF Derived from this compound

| Gas Molecule | Potential Adsorption Affinity | Theoretical Basis |

| Carbon Dioxide (CO₂) | Moderate | The tertiary amine group could potentially interact with the acidic CO₂ molecule. |

| Methane (CH₄) | Moderate to High | The hydrophobic isopropyl group may enhance affinity for methane. |

| Nitrogen (N₂) | Low | Weaker interactions are expected due to the nonpolar nature of N₂. |

| Hydrogen (H₂) | Low to Moderate | Adsorption would likely depend on the specific metal center and pore size. |

This table is speculative and based on the structural features of the ligand.

The optical and electronic properties of coordination polymers and MOFs are influenced by both the organic linker and the metal ion. The ligand can play a role in light absorption and emission, as well as in mediating electronic communication between metal centers.

Materials incorporating this compound would likely exhibit optical properties dependent on the chosen metal ion. The ligand itself does not possess extensive chromophoric groups, suggesting that any luminescence or color would primarily arise from metal-centered transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) events. The electronic properties would be dictated by the efficiency of orbital overlap between the ligand and the metal centers, which would, in turn, depend on the coordination geometry.

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks combine the properties of both organic and inorganic components to create materials with unique functionalities. The versatile coordination capabilities of this compound, with its carboxylate and amine functionalities, suggest its potential for integration into such hybrid systems.

For example, it could be used to functionalize the surface of inorganic nanoparticles or to bridge inorganic clusters, leading to materials with tailored mechanical, thermal, or optical properties. The organic component provided by the ligand could impart flexibility and processability, while the inorganic part could contribute to robustness and thermal stability.

Research into Sensor Technologies Utilizing this compound Derivatives

The ability of coordination complexes to interact with specific analytes makes them promising for sensor applications. Derivatives of this compound could be designed to act as receptors for certain ions or small molecules.

By incorporating this ligand into a material, such as a coordination polymer, and coupling its analyte-binding event to a measurable signal (e.g., a change in fluorescence or color), a chemical sensor could be developed. The selectivity of such a sensor would be determined by the specific binding affinity of the ligand-metal complex for the target analyte. The isopropyl group and the diacetic acid moieties could be sterically and electronically tuned to optimize this selectivity.

Table 2: Potential Sensor Applications for this compound-Based Systems

| Target Analyte | Proposed Sensing Mechanism | Key Ligand Feature |

| Metal Ions | Coordination-induced change in optical or electrochemical properties. | Carboxylate and amine groups providing strong binding sites. |

| Small Organic Molecules | Host-guest interactions within a porous framework leading to a detectable signal. | Tunable pore environment created by the ligand's structure. |

| pH | Protonation/deprotonation of the amine or carboxylate groups affecting the material's properties. | The presence of both acidic and basic functional groups. |

This table represents theoretical applications and would require experimental validation.

Bioinorganic Chemistry Principles Applied to 2,2 Propan 2 Ylimino Diacetic Acid

Metal Ion Sequestration and Transport Mechanisms

2,2'-(Propan-2-ylimino)diacetic acid, also known as isopropyliminodiacetic acid, belongs to the family of aminopolycarboxylic acids, which are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is fundamental to its role in metal ion sequestration, a process vital in numerous biological and environmental systems. The sequestration of metal ions by this compound involves the formation of coordinate bonds between the metal ion and the nitrogen and oxygen atoms of the ligand, effectively encapsulating the metal ion and modulating its reactivity and bioavailability.

The stability of these metal complexes is a key determinant of the ligand's efficacy in sequestering specific metal ions. The stability constant (log K) provides a quantitative measure of the affinity between the ligand and a metal ion. While specific stability constants for this compound are not extensively documented in publicly available literature, data for the closely related iminodiacetic acid (IDA) and N-methyliminodiacetic acid (MIDA) can provide valuable insights into its expected behavior. The presence of the isopropyl group on the nitrogen atom in this compound can influence the steric and electronic properties of the ligand, potentially affecting the stability of the resulting metal complexes compared to IDA and MIDA.

The general trend for the stability of metal complexes with aminopolycarboxylate ligands follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that this compound would generally adhere to this series.

Table 1: Stability Constants (log K₁) of Metal Complexes with Iminodiacetic Acid (IDA) and N-Methyliminodiacetic Acid (MIDA) at 25 °C

| Metal Ion | IDA (log K₁) | MIDA (log K₁) |

|---|---|---|

| Cu²⁺ | 10.55 | 10.36 |

| Ni²⁺ | 8.15 | 7.98 |

| Co²⁺ | 6.96 | 6.81 |

| Zn²⁺ | 7.03 | 6.94 |

| Fe²⁺ | 5.80 | 5.53 |

| Mn²⁺ | 4.1 | 3.8 |

| Mg²⁺ | 2.95 | 2.50 |

Data is illustrative and compiled from various sources for comparison.

The transport of metal ions across biological membranes is a complex process often mediated by specific carrier molecules or ion channels. While there is no direct evidence of this compound acting as a natural ionophore, its ability to form neutral or lipophilic complexes with metal ions could facilitate their transport across lipid bilayers. The isopropyl group enhances the lipophilicity of the metal complex, which could be a significant factor in its potential to act as a synthetic metal transporter in model systems. The mechanism would likely involve the encapsulation of the metal ion by the ligand, shielding its charge and allowing the complex to diffuse through the hydrophobic core of the membrane.

Biomimetic Studies and Modeling of Metalloprotein Active Sites

The structural and functional similarities of synthetic chelating agents like this compound to the metal-binding sites in metalloproteins make them valuable tools in biomimetic chemistry. These studies aim to replicate the coordination environment and reactivity of metal centers in enzymes and other proteins to understand their mechanisms of action.

The iminodiacetate (B1231623) core of this compound can mimic the binding of metal ions by amino acid residues in proteins, such as histidine, aspartate, and glutamate, which also provide nitrogen and oxygen donor atoms. By systematically modifying the substituent on the nitrogen atom (in this case, an isopropyl group), researchers can probe how the steric and electronic environment around a metal center influences its properties, such as its redox potential, catalytic activity, and substrate binding affinity.

For instance, metal complexes of N-substituted iminodiacetic acids can serve as structural and functional models for the active sites of non-heme iron enzymes, which play crucial roles in a variety of biological oxidation reactions. The coordination geometry and electronic structure of these synthetic complexes can be readily characterized using techniques like X-ray crystallography and various spectroscopic methods, providing insights that are often difficult to obtain from the complex protein matrix.

While specific biomimetic studies employing this compound are not widely reported, the principles established with related N-substituted iminodiacetic acids are directly applicable. These ligands have been used to create models for the active sites of enzymes such as nitrile hydratase and copper-containing amine oxidases. The isopropyl group in this compound would provide a specific steric bulk that could be used to model the hydrophobic pocket often found near the active site of metalloenzymes, influencing substrate access and selectivity.

Interaction with Biological Systems at a Fundamental Molecular Level (Excluding Clinical/Dosage)

The interaction of this compound with biological systems at a molecular level is primarily governed by its ability to chelate metal ions and its potential to engage in non-covalent interactions. The carboxylic acid groups and the tertiary amine nitrogen are the key functional groups that dictate its molecular interactions.

At physiological pH, the carboxylic acid groups will be deprotonated, rendering the molecule negatively charged. This allows for electrostatic interactions with positively charged residues on the surface of proteins, such as lysine (B10760008) and arginine. These interactions can influence the binding of the molecule to proteins and other biological macromolecules.

The primary mode of interaction, however, is through metal chelation. By binding to essential metal ions, this compound can modulate the function of metalloproteins. For example, if it sequesters a metal ion that is a necessary cofactor for an enzyme, it can act as an inhibitor. Conversely, it could potentially deliver metal ions to apoenzymes, thereby activating them.

The isopropyl group introduces a hydrophobic character to the molecule. This can lead to hydrophobic interactions with nonpolar regions of biomolecules, such as the hydrophobic core of proteins or the lipid components of cell membranes. These interactions can influence the localization and transport of the molecule within a biological system.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopropyliminodiacetic acid |

| Iminodiacetic acid (IDA) |

| N-methyliminodiacetic acid (MIDA) |

| Histidine |

| Aspartate |

| Glutamate |

| Lysine |

Future Research Directions and Emerging Trends for 2,2 Propan 2 Ylimino Diacetic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules. For 2,2'-(Propan-2-ylimino)diacetic acid, AI and machine learning (ML) offer powerful tools to navigate its vast derivative chemical space, accelerating the design of novel compounds with tailored properties.

Furthermore, AI can streamline the synthesis process itself. Retrosynthetic planning software can suggest efficient synthetic routes to novel derivatives, while other models can predict reaction outcomes and yields, reducing experimental trial and error. nsf.gov By combining generative design with property prediction, researchers can establish an automated "design-make-test-analyze" cycle, significantly shortening the timeline for developing new functional molecules from the this compound scaffold.

| Phase | AI/ML Tool | Objective | Input Data | Predicted Output / Action |

|---|---|---|---|---|

| 1. Ideation & Generation | Generative Adversarial Network (GAN) / Variational Autoencoder (VAE) | Propose novel derivatives of the parent compound. | SMILES string of this compound; Desired structural motifs. | A virtual library of 10,000+ unique molecular structures. |

| 2. Property Prediction & Screening | Quantitative Structure–Activity Relationship (QSAR) Models / Graph Neural Networks (GNNs) | Screen virtual library for key properties. rsc.org | Generated molecular structures. | Predicted values for metal binding affinity (e.g., for Fe3+, Cu2+), biodegradability score, and aqueous solubility. |

| 3. Candidate Prioritization | Multi-Parameter Optimization Algorithm | Rank candidates based on a composite score. | Predicted properties from Phase 2. | A shortlist of top 50 candidates with the best balance of high metal affinity and high biodegradability. |

| 4. Synthesis Planning | Retrosynthesis Prediction Software | Identify viable and efficient synthetic routes for top candidates. | Molecular structure of prioritized candidates. | Step-by-step reaction pathways using commercially available starting materials. |

Novel Applications in Sustainable Chemistry and Energy Research

The global push for sustainability provides a significant opportunity for future research into this compound and its derivatives, particularly in developing environmentally benign chemicals and new materials for energy applications.

Sustainable Chemistry: A primary research focus is the development of biodegradable chelating agents to replace persistent aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA), which raise environmental concerns due to their poor biodegradability and mobilization of heavy metals in aquatic systems. acs.orgresearchgate.netnih.gov Future studies should rigorously evaluate the biodegradability of this compound itself and use it as a scaffold to design new, effective, and readily biodegradable chelators. researchgate.net The principles of green chemistry could be applied to its synthesis, utilizing biocatalysts or greener solvents to create more sustainable production pathways. nih.gov Another promising area is its use in the green synthesis of metallic nanoparticles, where the compound could act as both a reducing and stabilizing agent, avoiding the need for harsher chemicals. researchgate.net

Energy Research: The unique chelation properties of aminopolycarboxylic acid structures suggest potential, yet largely unexplored, applications in energy storage and conversion. Research could be directed towards designing derivatives of this compound for use in next-generation batteries. For example, they could serve as ligands to create stable, soluble metal complexes for redox flow batteries, a technology crucial for grid-scale energy storage. In lithium-metal batteries, derivatives could be explored as electrolyte additives designed to chelate specific metal ions, potentially suppressing the formation of dendrites that cause short circuits and shorten battery life. cornell.edu Furthermore, in the field of fuel cells, amine-based compounds are of interest as potential fuels or as components in anion exchange membranes, which are critical for developing more affordable and efficient alkaline fuel cells. google.comuchicago.edu

Table 2: Potential Future Applications in Sustainable Chemistry and Energy

| Domain | Potential Application | Research Objective | Scientific Rationale |

|---|---|---|---|

| Sustainable Chemistry | Biodegradable Chelating Agent | Develop a green alternative to EDTA for use in agriculture, cleaning, and water treatment. researchgate.netnih.gov | Aminopolycarboxylate structure suggests metal-binding capacity; research would focus on optimizing for biodegradability. acs.org |

| Sustainable Chemistry | Green Nanoparticle Synthesis | Utilize the compound as a non-toxic reducing and capping agent. researchgate.net | The amine and carboxylate groups can coordinate with metal ions and stabilize growing nanoparticles. |

| Energy Research | Redox Flow Battery Electrolytes | Design ligands for metal-based redox couples (e.g., iron, zinc) to improve stability and solubility. | Strong chelation can prevent metal precipitation and enhance the electrochemical performance of the electrolyte. |

| Energy Research | Advanced Battery Electrolyte Additive | Improve the safety and cycle life of lithium-metal or other high-density batteries. | The compound could sequester detrimental impurity ions or modify electrode surfaces to ensure uniform ion deposition. cornell.edu |

| Energy Research | Fuel Cell Components | Investigate derivatives as functional groups for anion exchange membranes (AEMs) or as a component in an amine-based fuel. google.com | The nitrogen and oxygen atoms could facilitate ion transport in membranes or participate in electrochemical oxidation. uchicago.edu |

Multidisciplinary Research Collaborations and Translational Potential

Realizing the full potential of this compound will require extensive collaboration across diverse scientific disciplines. The journey from fundamental research to real-world application—its translational potential—is contingent on the synergy of experts from various fields.

Advancing its use in sustainable chemistry (Section 9.2) would require collaboration between environmental scientists and toxicologists to perform rigorous biodegradability and ecotoxicity testing. Chemical engineers would be crucial for developing scalable, cost-effective, and green manufacturing processes for any promising biodegradable chelating agents derived from the parent compound.

Exploring applications in energy research (Section 9.2) would bring together materials scientists , electrochemists , and engineers . This interdisciplinary team would be needed to incorporate novel derivatives into battery and fuel cell systems, characterize their performance, and optimize device architecture. ox.ac.uk

The translational potential is significant. Successful development of a biodegradable, high-performance chelating agent could lead to commercial products in the agricultural, industrial cleaning, and water treatment sectors, offering a sustainable alternative to current market standards. acs.orgnih.gov In the energy sector, the creation of a novel electrolyte component that enhances battery safety and longevity could be licensed to battery manufacturers, contributing to the advancement of electric vehicles and grid storage solutions. These pathways from laboratory discovery to industrial application highlight the compelling future prospects for research centered on this compound.

Conclusion and Research Outlook

Summary of Key Academic Contributions

Research into 2,2'-(Propan-2-ylimino)diacetic acid and its analogues, the broader class of alkyl-N-iminodiacetic acids, has provided valuable insights into their coordination chemistry, particularly with hard metal ions. These studies have primarily focused on understanding the stability, structure, and bonding characteristics of the resulting metal complexes.

A significant body of work has centered on the complexation of alkyl-N-iminodiacetates with trivalent metal ions such as chromium(III) and iron(III). These metals are known to form highly stable complexes with this class of ligands. The coordination geometry of these complexes is typically octahedral, with the ligand acting as a tridentate chelating agent, binding to the metal center through the nitrogen atom and the two carboxylate oxygen atoms.

In the case of chromium(III) complexes with alkyl-N-iminodiacetates, including the N-isopropyl derivative, studies have shown that the resulting complexes are octahedral in both solution and the solid state. A notable characteristic of these complexes is the preference of hard metal ions like Cr(III) to form stronger bonds with oxygen donor atoms compared to nitrogen. This leads to significantly shorter metal-oxygen bond distances than metal-nitrogen bond distances. For the general class of alkyl-N-iminodiacetatochromate(III) complexes, the mean Cr–O and Cr–N bond distances have been reported to be approximately 1.956 Å and 2.087 Å, respectively. Furthermore, the low solubility of these chromium(III) complexes in the solid state often suggests the formation of polymeric structures where the ligand bridges between metal centers.

Similarly, iron(III) complexes of alkyl-N-iminodiacetates exhibit a strong tendency to form polymeric structures, contributing to their low solubility. In these complexes, a clear preference for oxygen donors is also observed, with the nitrogen atoms bound at considerably longer distances (by 0.1–0.2 Å) than the carboxylate oxygen atoms. This bonding pattern, featuring short, strong Fe-O bonds and much longer, weaker Fe-N bonds, is a common feature in structurally characterized iron(III) carboxylated amine complexes. The mean Fe-O bond distances in these polymeric structures are typically around 2.02 Å for the carboxylate ligands.

The table below summarizes typical bond lengths observed in metal complexes of alkyl-N-iminodiacetic acids, providing a comparative view of the coordination environment around the metal center.

| Metal Ion | Coordination Geometry | Mean M-O Bond Length (Å) | Mean M-N Bond Length (Å) |

| Cr(III) | Octahedral | 1.956 | 2.087 |

| Fe(III) | Octahedral | 2.02 | ~2.1-2.2 |

Note: The data presented are representative values for the class of alkyl-N-iminodiacetate complexes.

Perspectives on Future Methodological Advancements and Theoretical Frameworks

While foundational research has established the basic coordination chemistry of this compound with certain hard metal ions, several avenues for future investigation remain open, leveraging both methodological advancements and evolving theoretical frameworks.

Methodological Advancements:

Single-Crystal X-ray Diffraction: A primary focus for future work should be the synthesis and crystallographic characterization of a wider range of mononuclear and polynuclear complexes of this compound with various transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)), lanthanides, and actinides. This would provide precise structural data, including bond lengths, bond angles, and supramolecular interactions, which are currently limited for this specific ligand.

Advanced Spectroscopic Techniques: The application of more sophisticated spectroscopic methods, such as multi-nuclear NMR, EPR (for paramagnetic complexes), and advanced mass spectrometry techniques, could offer deeper insights into the solution-state behavior, speciation, and dynamics of these complexes.

Calorimetric Studies: Isothermal titration calorimetry (ITC) and other calorimetric methods would enable the precise determination of the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of complex formation, providing a complete thermodynamic profile for the binding of various metal ions.

Theoretical Frameworks:

Density Functional Theory (DFT): DFT calculations are a powerful tool for complementing experimental findings. Future theoretical studies should focus on:

Geometry Optimization: Predicting the ground-state structures of a wide array of metal complexes with this compound to compare with and support experimental crystallographic data.

Electronic Structure Analysis: Employing methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to provide a detailed understanding of the nature of the metal-ligand bonds, including their covalent and electrostatic character.

Spectroscopic Prediction: Simulating vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.

Thermodynamic Calculations: Computing the energies of complexation to predict the relative stabilities of complexes with different metal ions and to understand the factors driving selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of these complexes in solution, including their interactions with solvent molecules and their conformational flexibility. This is particularly relevant for understanding their behavior in biological or environmental systems.

Combined Experimental and Theoretical Approaches: The most powerful insights will be gained through a synergistic approach that combines experimental synthesis and characterization with high-level theoretical calculations. This integrated strategy will allow for a comprehensive understanding of the structure-property relationships of complexes involving this compound, paving the way for their potential application in various scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for 2,2'-(Propan-2-ylimino)diacetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between propan-2-amine and chloroacetic acid derivatives. Key parameters to optimize include pH (maintained between 8–10 to favor nucleophilic attack), temperature (60–80°C for kinetic control), and stoichiometric ratios (1:2.2 for amine to chloroacetic acid to minimize side products). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves yield (typically 65–75%) . Characterization via -NMR should confirm the absence of unreacted amine (δ 1.2–1.4 ppm for isopropyl groups) and validate the integrity of the iminodiacetic acid backbone (δ 3.6–3.8 ppm for methylene protons adjacent to nitrogen) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC-UV (λ = 210 nm) over 24–72 hours. Hydrolysis is significant below pH 4 (amide bond cleavage) and above pH 10 (β-elimination) .

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C (heating rate 10°C/min). A mass loss >5% below 100°C indicates solvent retention; decomposition onset >120°C suggests moderate thermal stability .

Q. What spectroscopic techniques are most effective for characterizing the coordination chemistry of this compound with metal ions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm for Fe complexes) to determine binding stoichiometry via Job’s method .

- FT-IR : Look for shifts in carbonyl (C=O) stretching frequencies (1700–1750 cm) and N–H bending (1550–1600 cm) upon metal coordination .

- ESI-MS : Confirm complex formation by identifying peaks corresponding to [M + L] adducts (e.g., m/z 350–400 for Cu complexes) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at 100 K to minimize thermal motion .

- Protonation Analysis : Locate hydrogen atoms via difference Fourier maps and refine using isotropic displacement parameters. For example, protonated nitrogen (N–H) shows electron density peaks >1.0 eÅ, while deprotonated sites exhibit coordination to metal centers .

- Validation : Check R-factor convergence (R1 < 5%) and validate geometry using CCDC Mercury’s bond-length deviation tools .

Q. What computational strategies can reconcile discrepancies between experimental and predicted pKa values for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and calculate pKa via the protonation energy method. Compare with experimental values (e.g., measured via potentiometric titration). Discrepancies >0.5 units may indicate solvation model limitations .

- MD Simulations : Use explicit solvent models (e.g., TIP3P water) to account for hydrogen-bonding networks affecting protonation .

Q. How can researchers design experiments to address contradictory solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer : Perform systematic solubility screens:

- Solvent Selection : Test water, DMSO, ethanol, and ethyl acetate. Use gravimetric analysis (mass dissolved per 100 mL solvent at 25°C) .

- Contradiction Analysis : If solubility in ethyl acetate (non-polar) exceeds predictions, conduct -NMR in CDCl to detect unexpected tautomerization or aggregation (e.g., broadened peaks at δ 3.5–4.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.